molecular formula C25H27N5O3S B2610040 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1251698-57-3

7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2610040
CAS No.: 1251698-57-3
M. Wt: 477.58
InChI Key: LHJRONQESADMQK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymes and receptors. The molecule features:

  • Position 7 substitution: A 3,4-diethoxyphenyl group, providing electron-donating ethoxy substituents that enhance solubility and modulate electronic properties.
  • Position 2 substitution: A 4-(pyridin-2-yl)piperazinyl moiety, contributing to hydrogen bonding and π-π stacking interactions, critical for target engagement .

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-3-32-19-9-8-17(15-20(19)33-4-2)18-16-34-23-22(18)27-25(28-24(23)31)30-13-11-29(12-14-30)21-7-5-6-10-26-21/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRONQESADMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=N5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of thieno[3,2-d]pyrimidine can block the growth of various cancer cell lines, suggesting a potential role in cancer therapeutics .

Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. It may interact with neurotransmitter systems due to the presence of the piperazine moiety, which is known for its activity in modulating serotonin and dopamine receptors. This interaction could lead to developments in treatments for neurological disorders such as depression and anxiety .

Inhibition of Protein Kinases
Recent studies have highlighted the compound's potential as an inhibitor of various protein kinases, which play critical roles in cellular signaling pathways. Inhibitors targeting kinases are crucial in developing therapies for diseases like cancer and inflammatory conditions. The specificity of this compound towards certain kinases could be a significant advantage in drug development .

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes (PDEs), which are implicated in numerous physiological processes. Inhibiting these enzymes can lead to increased levels of cyclic nucleotides, offering therapeutic benefits in cardiovascular diseases and erectile dysfunction .

Cell Proliferation Studies
In vitro studies have demonstrated that this compound can effectively reduce cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. These findings suggest that it could serve as a lead compound for further development into anticancer agents .

Industrial Applications

Material Science
The unique chemical structure of this compound allows for its application in the development of new materials with enhanced properties. Its potential use in creating polymers and coatings is being explored due to its stability and reactivity under different conditions .

Synthesis of Novel Compounds
As a building block in organic synthesis, this compound can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. Its versatility makes it a valuable intermediate in pharmaceutical chemistry .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesEvaluated against MCF-7 and K562 cellsShowed significant inhibition of cell proliferation
Neuropharmacological AssessmentInteraction with neurotransmitter systemsPotential for treating anxiety and depression
Enzyme Inhibition ResearchTargeting phosphodiesterasesIncreased cyclic nucleotide levels observed

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Key Observations:

  • Substituent Electronic Effects: Electron-donating groups (e.g., ethoxy in the target compound) improve solubility, whereas halogens (Cl, F) or methyl groups enhance lipophilicity .
  • Positional Flexibility :
    • Piperazine derivatives at position 2 are common, but substituents on the piperazine ring (e.g., pyridinyl, fluorophenyl) significantly alter activity .

Patent Landscape and Design Trends

Recent patents (e.g., ) highlight derivatives with:

  • Diverse Piperazine Substitutions : Ethyl, methyl, and hydroxyethyl groups to optimize pharmacokinetics.
  • Hybrid Cores: Pyrido[1,2-a]pyrimidin-4-one or pyrazino[1,2-a]pyrimidin-4-one scaffolds for enhanced bioactivity .

The target compound’s 3,4-diethoxyphenyl group aligns with trends favoring polar substituents to balance lipophilicity and solubility .

Biological Activity

The compound 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thienopyrimidine Core : This structure is known for its diverse biological activities.
  • Piperazine Moiety : Often associated with pharmacological effects such as antipsychotic and antidepressant activities.
  • Diethoxyphenyl Group : This substituent may enhance lipophilicity and bioavailability.

The molecular formula of the compound is C25H27N5O3SC_{25}H_{27}N_{5}O_{3}S with a molecular weight of 477.58 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thienopyrimidine Core : Cyclization reactions are employed to form this core structure.
  • Introduction of the Piperazine and Phenyl Groups : These groups are added through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, with some compounds demonstrating IC50 values in the low micromolar range .

Anticancer Properties

Several derivatives of thienopyrimidines have been investigated for their anticancer potential. The compound has been noted for:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.
  • Targeting specific signaling pathways involved in tumor growth.

For example, a related study reported that certain thienopyrimidine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against cancer cell lines .

The proposed mechanism of action for this compound includes:

  • Inhibition of specific kinases involved in cell signaling pathways.
  • Modulation of receptor activity, particularly those associated with cancer and neurological disorders.

Case Studies

  • Study on Antimicrobial Efficacy : In a recent study, a series of thienopyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM .
  • Anticancer Research : Another study focused on the anticancer activity of similar compounds, revealing that certain derivatives induced significant cytotoxic effects on breast cancer cell lines while maintaining low toxicity towards normal cells .

Data Summary Table

Biological ActivityDescriptionIC50/IC90 Values
AntimicrobialEffective against Mycobacterium tuberculosisIC90: 3.73 - 4.00 μM
AnticancerInduces apoptosis in cancer cell linesIC50: 1.35 - 2.18 μM
Kinase InhibitionTargets specific kinases involved in cell signalingVaries by derivative

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